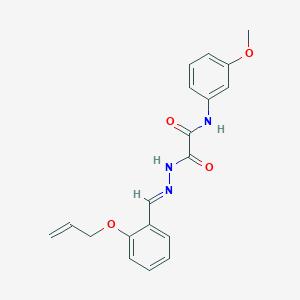
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(Aliloxi)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida es un compuesto orgánico complejo que presenta una combinación de grupos aliloxi, bencilideno, hidrazino, metoxifenil y oxoacetamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(2-(Aliloxi)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra la condensación de 2-(aliloxi)benzaldehído con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio luego reacciona con isocianato de 3-metoxifenilo para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar las reacciones .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-(2-(Aliloxi)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aliloxi puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo bencilideno puede reducirse para formar el grupo bencilo correspondiente.
Sustitución: El grupo metoxilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para la reducción, y nucleófilos como aminas o tioles para reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aliloxi puede producir 2-(2-(2-formil)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida, mientras que la reducción del grupo bencilideno puede producir 2-(2-(2-(aliloxi)bencil)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida .
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Su potencial actividad biológica lo convierte en un candidato para el descubrimiento y desarrollo de fármacos, particularmente en la búsqueda de nuevos agentes antimicrobianos o anticancerígenos.
Medicina: Puede tener potencial terapéutico debido a su estructura química única, que podría interactuar con objetivos biológicos de formas novedosas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos
Mecanismo De Acción
El mecanismo de acción de 2-(2-(2-(Aliloxi)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos. Los grupos hidrazino y oxoacetamida del compuesto pueden permitirle formar enlaces de hidrógeno o coordinar con iones metálicos, influenciando las vías biológicas e interacciones moleculares. Se necesitan más investigaciones para dilucidar los mecanismos y vías exactas involucrados .
Comparación Con Compuestos Similares
Compuestos Similares
Isocionato de 2-metoxifenilo: Se utiliza como reactivo quimioselectivo para la protección/desprotección de aminas.
2-(2-Hidroxi-3-terc-butil-5-metilfenil)-5-clorobenzotriazol: Conocido por su uso en la identificación de aditivos en envases de alimentos.
Unicidad
2-(2-(2-(Aliloxi)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
767310-60-1 |
|---|---|
Fórmula molecular |
C19H19N3O4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-11-26-17-10-5-4-7-14(17)13-20-22-19(24)18(23)21-15-8-6-9-16(12-15)25-2/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
Clave InChI |
BEUCKCKCBNFGGF-DEDYPNTBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12018512.png)
![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)

![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)

![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018557.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018563.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)
